Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of bromine, fluorine, and a carboxylate ester group attached to a benzothiazole ring
Mechanism of Action
Target of Action
Many organic compounds like this one can interact with various biological targets such as proteins, enzymes, or receptors. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The interaction between the compound and its target could lead to changes in the target’s function. This could involve inhibiting or enhancing the target’s activity, or it could involve triggering a specific biological response .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect its ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzothiazole precursor, followed by the introduction of fluorine atoms through halogen exchange reactions. The final step involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of solvents like dichloromethane and methanol, along with catalysts such as trimethylsilyl diazomethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the benzothiazole ring.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For ester hydrolysis, acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate
- Methyl 2-chloro-4,5-difluoro-1,3-benzothiazole-6-carboxylate
- Methyl 2-bromo-4,5-dichloro-1,3-benzothiazole-6-carboxylate
Uniqueness
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and stability, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2S/c1-15-8(14)3-2-4-7(6(12)5(3)11)13-9(10)16-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMPORZVEALIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1F)F)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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